molecular formula C10H8O6S2 B1214729 Naphthalene-2,7-disulfonic acid CAS No. 92-41-1

Naphthalene-2,7-disulfonic acid

Cat. No.: B1214729
CAS No.: 92-41-1
M. Wt: 288.3 g/mol
InChI Key: VILFVXYKHXVYAB-UHFFFAOYSA-N
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Description

Naphthalene-2,7-disulfonic acid is an organic compound with the molecular formula C₁₀H₈O₆S₂. It is a derivative of naphthalene, where two sulfonic acid groups are attached at the 2 and 7 positions of the naphthalene ring. This compound is known for its applications in various industrial processes, particularly in the synthesis of dyes and as an intermediate in organic synthesis.

Biochemical Analysis

Biochemical Properties

Naphthalene-2,7-disulfonic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, often acting as a substrate or inhibitor. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics. The nature of these interactions typically involves the binding of this compound to the active site of the enzyme, thereby influencing its activity .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to changes in the expression of genes involved in detoxification processes, such as those encoding for cytochrome P450 enzymes. Additionally, it can disrupt cellular metabolism by interfering with the normal function of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. For instance, this compound can inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, this compound may degrade into other compounds, which can have different effects on cellular function. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while at higher doses, it can cause significant toxicity. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects. High doses of this compound can lead to toxic effects such as liver and kidney damage, as well as disruptions in metabolic processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism. The compound can be metabolized into various intermediates, which can further interact with other metabolic enzymes. These interactions can affect metabolic flux and the levels of different metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific tissues can influence its overall activity and effects. For example, its accumulation in the liver can lead to significant hepatic effects .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, its localization within the endoplasmic reticulum can influence its interactions with cytochrome P450 enzymes, thereby affecting its metabolic activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Naphthalene-2,7-disulfonic acid can be synthesized through the sulfonation of naphthalene. The process typically involves the reaction of naphthalene with sulfuric acid or oleum at elevated temperatures. The reaction conditions need to be carefully controlled to ensure the sulfonic acid groups are introduced at the desired positions on the naphthalene ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous sulfonation processes. These processes use reactors designed to handle the exothermic nature of the sulfonation reaction and to ensure consistent product quality. The resulting product is then purified through crystallization or other separation techniques to obtain the desired purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction of this compound can yield various reduced forms, depending on the reagents and conditions used.

    Substitution: The sulfonic acid groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines or alcohols can be used to replace the sulfonic acid groups under appropriate conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of naphthoquinones, while substitution reactions can yield a variety of functionalized naphthalene derivatives.

Scientific Research Applications

Naphthalene-2,7-disulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes and other organic compounds. Its sulfonic acid groups make it a useful building block for various chemical reactions.

    Biology: This compound can be used in studies involving sulfonation and desulfonation processes, which are important in biological systems.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals. Its role as an intermediate makes it valuable in large-scale chemical manufacturing.

Comparison with Similar Compounds

    Naphthalene-1,5-disulfonic acid: Similar in structure but with sulfonic acid groups at the 1 and 5 positions.

    Naphthalene-2,6-disulfonic acid: Sulfonic acid groups at the 2 and 6 positions, differing in solubility and reactivity.

    Naphthalene-1,8-disulfonic acid: Sulfonic acid groups at the 1 and 8 positions, used in different industrial applications.

Uniqueness: Naphthalene-2,7-disulfonic acid is unique due to the specific positioning of its sulfonic acid groups, which can influence its chemical reactivity and physical properties. This positioning makes it particularly useful in certain synthetic applications where other isomers might not be as effective.

Properties

IUPAC Name

naphthalene-2,7-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H8O6S2/c11-17(12,13)9-3-1-7-2-4-10(18(14,15)16)6-8(7)5-9/h1-6H,(H,11,12,13)(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILFVXYKHXVYAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3059054
Record name 2,7-Naphthalenedisulfonic acid
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Molecular Weight

288.3 g/mol
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CAS No.

92-41-1
Record name 2,7-Naphthalenedisulfonic acid
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Record name Naphthalene-2,7-disulfonic acid
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Record name 2,7-Naphthalenedisulfonic acid
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Record name 2,7-Naphthalenedisulfonic acid
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Record name Naphthalene-2,7-disulphonic acid
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Synthesis routes and methods

Procedure details

To 520 g of the disulfonation reaction mixture obtained in Example 4 was added 180 ml of water to adjust the sulfuric acid concentration to 45% by weight. The mixture was cooled to 23° C. and the precipitated crystal was recovered by filtration to obtain 60 g of 2,7-naphthalenedisulfonic acid having a purity of 97%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the typical applications of Naphthalene-2,7-disulfonic acid in material science?

A1: this compound serves as a key building block for various materials. For instance, it's used in the synthesis of proton exchange membranes for fuel cells []. These membranes, composed of sulfonated polystyrene-block-poly(ethylene-ran-butylene)-block-polystyrene (sPSEBPS), sulfonated poly ether sulfone (SPES), and hexagonal boron nitride (hBN), utilize the properties of this compound derivatives to facilitate proton conduction. Additionally, it acts as a dopant during the synthesis of polypyrrole micro/nanotubes [], influencing their morphology and properties.

Q2: Can this compound be used to detect metal ions?

A2: Yes, derivatives of this compound exhibit potential in metal ion detection. A polystyrene-divinylbenzene chelating resin functionalized with 4,5-dihydroxy-naphthalene-2,7-disulfonic acid (chromotropic acid) has been shown to effectively separate and preconcentrate Cr(VI) ions from solutions containing various metal ions []. This selectivity makes it valuable for applications such as analyzing metal content in industrial wastewater or environmental samples.

Q3: Is there any research on using this compound derivatives in textile applications?

A3: Yes, a derivative of this compound, specifically (E)-4-hydroxy-5-((4-((2-sulfophenyl)amino)-1,3,5-triazin2-yl)amino)-3-((2-sulfophenyl)diazenyl)this compound, has been studied as a fiber-reactive dye for polyester/cotton fabrics []. Researchers explored its application in both dyeing and printing processes, examining the impact of factors like pH, temperature, and dye concentration on the final color strength and fastness properties of the treated fabrics.

Q4: How does the structure of this compound relate to its applications?

A4: The structure of this compound, featuring a naphthalene ring with two sulfonic acid groups, contributes to its diverse applications. The sulfonic acid groups provide water solubility and can readily form complexes with metal ions [], making it suitable for separation and sensing applications. Additionally, these groups can be further modified to create derivatives with tailored properties, such as the fiber-reactive dye mentioned earlier [].

Q5: Has there been any research exploring the isomerization of this compound?

A5: Yes, there has been research investigating the conversion of this compound to its isomer, Naphthalene-2,6-disulfonic acid, in the presence of sulfuric acid []. This type of isomerization study is crucial for understanding the reactivity and stability of this compound under different conditions and can guide the optimization of processes involving this compound.

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